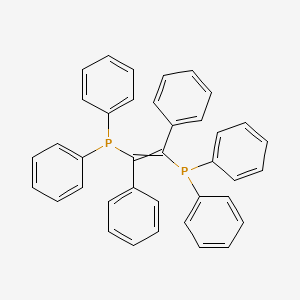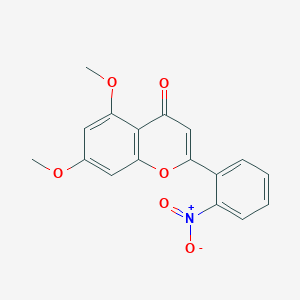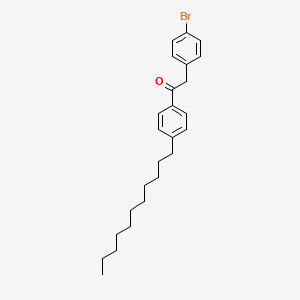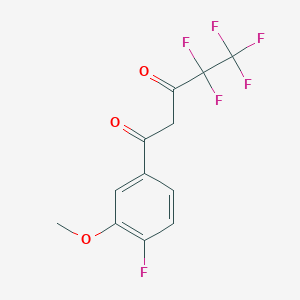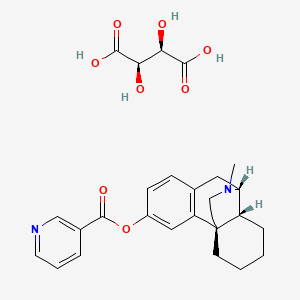![molecular formula C25H34N2O B14499554 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine CAS No. 63384-29-2](/img/structure/B14499554.png)
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a phenylethyl group attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach includes the use of iodocyclohexane and DMF, followed by reflux reaction and crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine involves its interaction with specific molecular targets. As a sigma-2 receptor agonist, it induces cell death via mitochondrial superoxide production and caspase activation . This mechanism is particularly relevant in the context of cancer research, where it has shown effectiveness in preclinical tumor models.
相似化合物的比较
Similar Compounds
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: Shares the piperazine ring but has different substituents.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains methoxyphenyl and dimethylaniline moieties.
Uniqueness
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is unique due to its specific combination of cyclohexyl, methoxyphenyl, and phenylethyl groups attached to the piperazine ring
属性
CAS 编号 |
63384-29-2 |
|---|---|
分子式 |
C25H34N2O |
分子量 |
378.5 g/mol |
IUPAC 名称 |
1-cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C25H34N2O/c1-28-24-14-12-21(13-15-24)20-25(22-8-4-2-5-9-22)27-18-16-26(17-19-27)23-10-6-3-7-11-23/h2,4-5,8-9,12-15,23,25H,3,6-7,10-11,16-20H2,1H3 |
InChI 键 |
JNPGYEYFROXAKK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)N3CCN(CC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


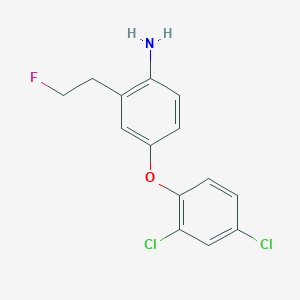
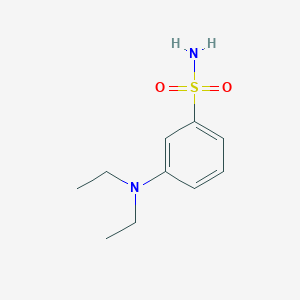
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
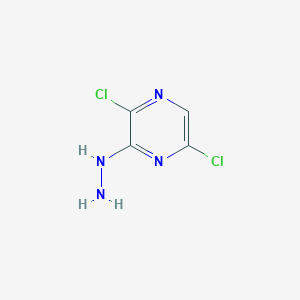
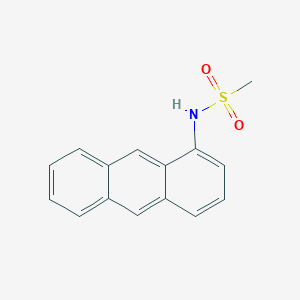
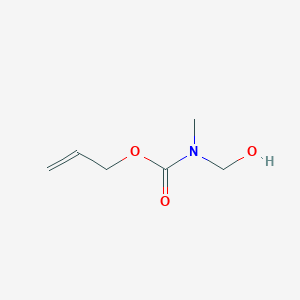
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
